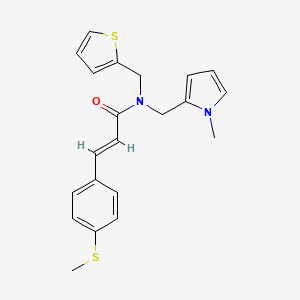

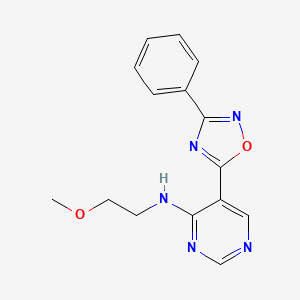

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2OS2 and its molecular weight is 382.54. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed C–H Functionalization

This compound has been investigated in the context of Rhodium(III)-catalyzed C–H bond functionalization. Specifically, it serves as a substrate for the switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This reaction pathway allows for the divergent synthesis of either C–H alkenylation products or indazole products, providing a versatile approach to accessing structurally diverse compounds .

Biological Activity and Medicinal Chemistry

The complex three-dimensional structure of this compound makes it an interesting candidate for exploring biological activity. While specific studies on this exact compound are limited, its structural features suggest potential pharmacological relevance. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to uncover therapeutic applications. Given its aromatic moieties and sulfur-containing groups, it could be relevant in drug discovery efforts .

Synthetic Chemistry and Total Synthesis

The compound’s intricate structure presents a challenge for synthetic chemists. However, recent advances have demonstrated successful total syntheses of related complex alkaloids. For instance, researchers have used oxidative dearomatization/Diels-Alder cycloaddition as a key strategy to construct six different types of tetracyclic alkaloids, including atisine, denudatine, arcutane, arcutine, napelline, and hetidine. These achievements not only contribute to understanding the biosynthesis of natural products but also inspire synthetic approaches for other complex molecules .

Materials Science and Organic Electronics

Given its conjugated system and aromatic character, this compound might find applications in materials science. Researchers could explore its use in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or photovoltaic devices. Its π-conjugated backbone could facilitate charge transport, making it relevant for designing functional materials .

Computational Chemistry and Molecular Modeling

Computational studies can provide insights into the compound’s electronic structure, reactivity, and potential binding sites. Density functional theory (DFT) calculations or molecular dynamics simulations could shed light on its behavior in different environments. Researchers may explore its interactions with metal ions, solvent effects, and conformational preferences using computational tools .

Environmental Chemistry and Toxicology

Considering the presence of sulfur and aromatic rings, environmental fate and toxicity studies are relevant. Researchers could investigate its degradation pathways, persistence in soil or water, and potential impact on ecosystems. Additionally, toxicological assessments would help evaluate its safety profile and potential risks to human health .

Eigenschaften

IUPAC Name |

(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c1-22-13-3-5-18(22)15-23(16-20-6-4-14-26-20)21(24)12-9-17-7-10-19(25-2)11-8-17/h3-14H,15-16H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIUDMGAKHLGK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)

![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)